

comparison of EGDMA and TEGDMA in dental composites

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Compound of Interest

Compound Name: Ethylene glycol dimethacrylate

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An Objective Comparison of EGDMA and TEGDMA in Dental Composites

Introduction

In the formulation of resin-based dental composites, the selection of monomers is a critical determinant of the final material's clinical performance and longevity. Among the most common reactive diluents are **Ethylene Glycol Dimethacrylate** (EGDMA) and **Triethylene Glycol Dimethacrylate** (TEGDMA).[1][2] Both are low-viscosity, crosslinking monomers used to reduce the viscosity of high molecular weight monomers like Bis-GMA, thereby improving handling characteristics and enabling higher filler loading.[3][4] However, the choice between EGDMA and TEGDMA involves a series of trade-offs affecting mechanical strength, polymerization shrinkage, water sorption, and biocompatibility. This guide provides a detailed, objective comparison of their performance, supported by experimental data and standardized testing protocols, to aid researchers and material scientists in formulation decisions.

Physicochemical Properties

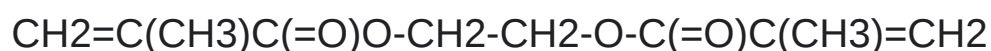
EGDMA and TEGDMA are both difunctional methacrylic esters, which allows them to form a robust, three-dimensional polymer network upon curing.[3][5] The primary structural difference lies in the length of the ethylene glycol chain separating the two methacrylate groups. EGDMA has a single ethylene glycol unit, while TEGDMA has three. This structural variation directly influences their viscosity, flexibility, and hydrophilicity. TEGDMA's longer, more flexible chain results in a lower viscosity compared to EGDMA.[1][6]

Below is a visualization of the chemical structures of EGDMA and TEGDMA.

TEGDMA (Triethylene Glycol Dimethacrylate)



EGDMA (Ethylene Glycol Dimethacrylate)



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Figure 1: Chemical Structures of EGDMA and TEGDMA.

Performance Comparison in Dental Composites

The selection of EGDMA or TEGDMA as a co-monomer significantly impacts the key properties of the final composite restoration.

Mechanical Properties

Both monomers are employed to create a highly crosslinked polymer matrix, which enhances the mechanical properties of dental materials, including strength, hardness, and wear resistance.[5] However, their individual contributions can differ. TEGDMA's primary function is

to lower the viscosity of the resin matrix, which facilitates a higher loading of inorganic fillers, generally leading to improved mechanical strength and wear resistance.[3] Some studies indicate that higher concentrations of TEGDMA in a BisGMA resin can result in greater fracture toughness, flexural strength, and elastic modulus.[7] Conversely, other research suggests that replacing TEGDMA with alternative monomers may increase mechanical strength.[7] The effect of these cross-linking agents can be highly dependent on the overall formulation and concentration.[8]

Table 1: Comparative Mechanical Properties

Property	EGDMA-Containing Composite	TEGDMA-Containing Composite	Key Findings
Mechanical Strength	Generally provides high crosslink density, contributing to strength and hardness.[5][9]	Can exhibit higher flexural strength and fracture toughness at increased concentrations in BisGMA resins.[7]	The final strength is highly dependent on filler loading and the base monomer matrix.[3]
Flexural Strength	Contributes to a rigid network.	Formulations with higher TEGDMA ratios (e.g., 1:1 BisGMA:TEGDMA) can show higher flexural strength.[7]	-
Elastic Modulus	Contributes to stiffness.	Higher concentrations can lead to a higher elastic modulus.[7] However, its flexibility can also decrease the modulus if it plasticizes the network.[10]	-

| Hardness | The dense crosslinked network contributes positively to surface hardness.[5] | Can contribute to increased hardness through higher filler loading.[3] | A study on PMMA resins found the addition of EGDMA or TEGDMA did not significantly change flexural strength but did impact hardness.[8] |

Polymerization Shrinkage

Polymerization shrinkage is a major drawback of resin-based composites, leading to stress at the restoration margin. The addition of low-molecular-weight diluent monomers typically increases shrinkage.[11] Due to its higher molecular weight and volume per methacrylate group, TEGDMA generally exhibits lower polymerization shrinkage than EGDMA, although it is higher than that of base monomers like BisGMA.[7][12]

Table 2: Polymerization Shrinkage Comparison

Monomer	Relative Shrinkage	Key Findings
EGDMA	Higher	Has a lower molecular weight per methacrylate group, leading to higher volumetric shrinkage.

| TEGDMA | Lower (than EGDMA) | The order of polymerization shrinkage for several dimethacrylates is reported as: TMPTMA > 1,3-BDDMA > DEGDMA > TEGDMA > Bis-GMA.[7] |

Water Sorption, Solubility, and Leaching

Water sorption can lead to dimensional instability and degradation of the composite over time. TEGDMA's longer, more hydrophilic ethylene glycol chain leads to significantly higher water absorption compared to more hydrophobic monomers.[1][13][14] This can negatively affect the material's durability.[11]

Incomplete polymerization, with conversion rates often between 38-65%, means that unreacted monomers can leach out into the oral environment.[15] TEGDMA is one of the most commonly detected leachable components from dental composites.[16][17][18] The amount of leached

monomer is inversely correlated with the degree of conversion; higher conversion leads to less leaching.[19]

Table 3: Water Sorption, Solubility, and Leaching

Property	EGDMA-Containing Composite	TEGDMA-Containing Composite	Key Findings
Water Sorption	Expected to be lower due to a shorter, less hydrophilic chain.	Known to absorb a significant amount of water (e.g., 6.33 wt% for a pure TEGDMA resin).[13] It is considered hydrophilic.[14][17]	High water sorption is a major disadvantage of adding TEGDMA. [1]
Solubility	Data not widely available for direct comparison.	A TEGDMA homopolymer showed the highest solubility among common dental monomers (UDMA, BisGMA, BisEMA).[20]	-

| Monomer Leaching | Leaches from composites, with amounts inversely related to the degree of conversion.[19] | Frequently identified as the main monomer released from dental composites.[16][17][18] | Leaching is time-dependent, with a significant amount released in the first 24 hours.[21] |

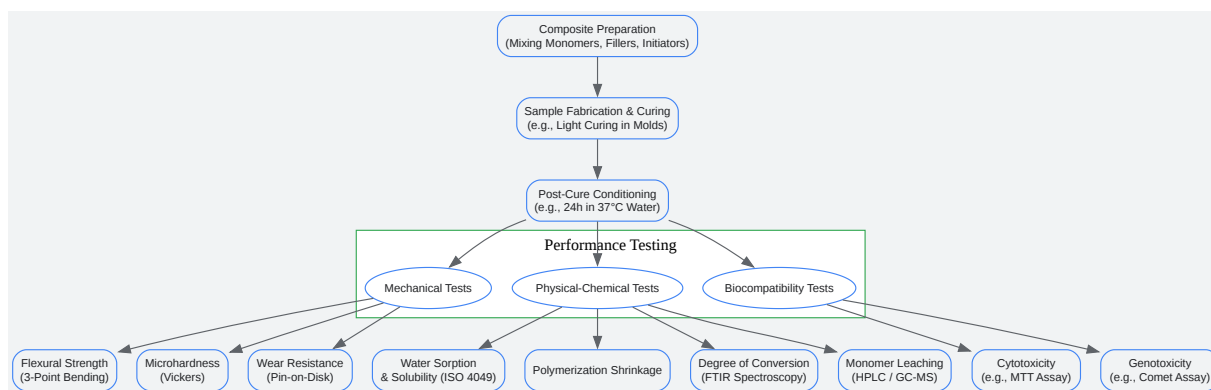
Biocompatibility

The leaching of unreacted monomers is a significant concern for biocompatibility. Both EGDMA and TEGDMA have been shown in vitro to exhibit cytotoxic and genotoxic effects, often linked to the induction of reactive oxygen species (ROS), which can cause DNA damage and apoptosis.[22][23] TEGDMA, due to its higher leaching potential, is often the focus of

biocompatibility studies.[17] It has been shown to affect the production of pro-inflammatory cytokines.[21]

Experimental Protocols & Workflows

Standardized testing is essential for the objective evaluation of dental composite properties. The following diagram illustrates a typical workflow for this process.



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Figure 2: Experimental workflow for dental composite evaluation.

Detailed Methodologies

1. Flexural Strength (Three-Point Bending Test - ISO 4049)

- Specimen Preparation: Bar-shaped specimens, typically 25 mm in length, 2 mm in width, and 2 mm in thickness, are prepared by curing the composite material in a metal mold.[\[24\]](#)
- Procedure: The specimen is placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[\[24\]](#)
- Data: The flexural strength (σ) is calculated using the formula: $\sigma = 3FL / 2bh^2$, where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen thickness. The flexural modulus is determined from the slope of the linear portion of the load-deflection curve.

2. Vickers Microhardness Test

- Specimen Preparation: Disc-shaped specimens are fabricated and the surface to be tested is polished to a smooth, flat finish.
- Procedure: A Vickers diamond indenter (a square-based pyramid) is pressed into the material's surface with a specific load (e.g., 100g) for a set duration (e.g., 15 seconds).[\[25\]](#)
- Data: After the indenter is removed, the lengths of the two diagonals of the resulting indentation are measured using a microscope. The Vickers Hardness Number (VHN) is calculated based on the load and the surface area of the indentation.[\[25\]](#)[\[26\]](#)

3. Water Sorption and Solubility (ISO 4049)

- Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared.[\[20\]](#)
- Procedure:
 - Specimens are placed in a desiccator and weighed daily until a constant mass (m_1) is achieved.

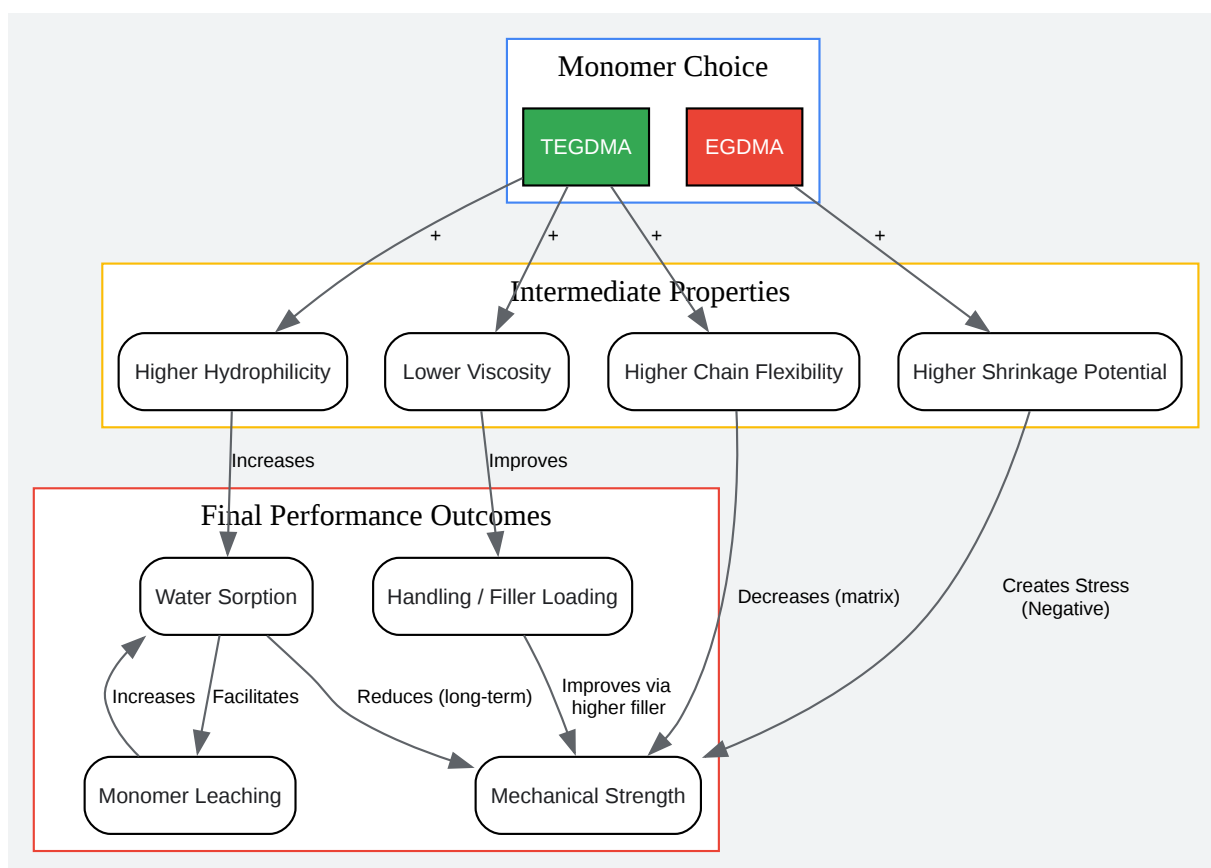
- The specimens are then immersed in distilled water at 37°C for 7 days.
- After 7 days, the specimens are removed, blotted dry, and weighed to obtain the wet mass (m2).
- Finally, the specimens are re-dried in the desiccator until a new constant mass (m3) is reached.
- Data:
 - Water Sorption (Wsp): $(m2 - m3) / V$, where V is the volume of the specimen.
 - Solubility (Wsl): $(m1 - m3) / V$.

4. Monomer Leaching Analysis (HPLC)

- Specimen Preparation: Cured composite discs of known mass and surface area are prepared.
- Procedure: The specimens are immersed in an extraction solvent, typically an ethanol/water solution (e.g., 75% ethanol), to simulate the oral environment and facilitate monomer dissolution.^{[18][27]} The samples are stored at 37°C for specific time intervals (e.g., 24 hours, 7 days, 28 days).^[16]
- Analysis: At each time point, an aliquot of the immersion solution is collected and analyzed using High-Performance Liquid Chromatography (HPLC).^[27] The system is calibrated with standard solutions of known monomer concentrations to quantify the amount of EGDMA, TEGDMA, and other leached substances.

Logical Relationships and Formulation Trade-offs

The choice between EGDMA and TEGDMA is not straightforward and depends on the desired final properties of the composite. The following diagram illustrates the key relationships between monomer choice and performance outcomes.



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Figure 3: Interplay of monomer properties and composite performance.

Conclusion

Both EGDMA and TEGDMA are essential crosslinking diluents in modern dental composites, each offering a distinct profile of advantages and disadvantages.

- EGDMA contributes to a rigid, highly crosslinked network, which can enhance hardness and strength.[5] Its lower hydrophilicity suggests potentially better long-term hydrolytic stability compared to TEGDMA.
- TEGDMA is highly effective at reducing resin viscosity, which significantly improves material handling and allows for higher filler incorporation, thereby enhancing mechanical properties. [3] However, its use is associated with increased polymerization shrinkage, higher water sorption, and a greater potential for monomer leaching, which raises biocompatibility concerns.[1][13][16]

The optimal formulation often involves a carefully balanced combination of these and other monomers to achieve a synergistic effect, maximizing mechanical durability while minimizing shrinkage, water sorption, and potential toxicity. Future research may focus on novel low-shrinkage, low-sorption crosslinkers to overcome the inherent limitations of traditional methacrylate monomers.

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